molecular formula C21H19N5O3S B2969827 N-(benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 852143-90-9

N-(benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2969827
CAS RN: 852143-90-9
M. Wt: 421.48
InChI Key: RVMXVQYYJLUGIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H19N5O3S and its molecular weight is 421.48. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

N-(benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide and its derivatives have been studied for their potential in antibacterial applications. Research has shown that certain derivatives of this compound display promising antibacterial activities against a range of gram-positive and gram-negative bacteria, including Streptococcus pneumonia, Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeuroginosa, Escherichia coli, and Klebsiella pneumonia (Rezki, 2016). Similarly, another study found that N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives exhibited broad-spectrum antibacterial activity against various microorganisms (Borad, Patel, Parmar, & Patel, 2015).

Antitumor Applications

In the realm of antitumor research, derivatives of N-(benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide have been synthesized and tested for their potential antitumor activity. A study by Yurttaş, Tay, and Demirayak (2015) reported that certain benzothiazole derivatives of this compound showed considerable anticancer activity against various cancer cell lines, highlighting its potential in cancer therapy research (Yurttaş, Tay, & Demirayak, 2015).

Anticonvulsant Applications

The synthesis and evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have revealed significant anticonvulsant activity. These derivatives have shown efficacy in various anticonvulsant models, making them potential candidates for further development as anticonvulsant agents (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).

Antimicrobial and Antioxidant Applications

Research on N-(benzo[d] thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives has also indicated their potential as antimicrobial and antioxidant agents. These derivatives have been found to exhibit potent antimicrobial activity against several bacterial and fungal strains, as well as antioxidant properties, which could have various applications in the field of medicine and pharmacology (Borad et al., 2015).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-2-26-20(15-10-22-16-6-4-3-5-14(15)16)24-25-21(26)30-11-19(27)23-13-7-8-17-18(9-13)29-12-28-17/h3-10,22H,2,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMXVQYYJLUGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

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